2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide is an organic compound that belongs to the class of amides This compound features a phenoxy group, a tert-butyl group, and a hydroxy-phenylpropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-tert-butylphenol with an appropriate halogenated acetamide under basic conditions.
Coupling Reaction: The phenoxy intermediate is then coupled with 2-hydroxy-3-phenylpropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the phenoxy and tert-butyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(2-hydroxyethyl)acetamide
- 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-methylpropyl)acetamide
Uniqueness
2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide is unique due to the presence of the phenylpropyl group, which can enhance its interaction with specific molecular targets compared to similar compounds with simpler alkyl groups. This can result in improved biological activity or chemical reactivity.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)17-9-11-19(12-10-17)25-15-20(24)22-14-18(23)13-16-7-5-4-6-8-16/h4-12,18,23H,13-15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNYAYNJPLVNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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